
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide, also known as Compound 1, is a small molecule that has shown promising results in scientific research for its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, but scientific research suggests that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in preclinical studies and has low toxicity and high selectivity towards cancer cells. Moreover, it can be easily synthesized through a multi-step process and can be purified through recrystallization to obtain a high yield and purity. However, one of the limitations is that the mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. One of the future directions is to study its efficacy and safety in vivo using animal models of cancer, inflammation, and neurodegenerative disorders. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its optimal dosage and administration route. Furthermore, the molecular targets and signaling pathways of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be elucidated to develop more potent and selective analogs. Finally, clinical trials need to be conducted to determine the efficacy and safety of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 in humans.
Synthesemethoden
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate compound. This intermediate compound is then reacted with naphthalen-1-ylacetic acid to form 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. The final product is purified through recrystallization to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Scientific research has shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has shown neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3S/c26-20-10-8-18(9-11-20)16-29(33(31,32)22-14-12-21(27)13-15-22)17-25(30)28-24-7-3-5-19-4-1-2-6-23(19)24/h1-15H,16-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFUAOYOWBUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

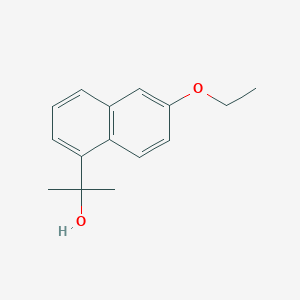
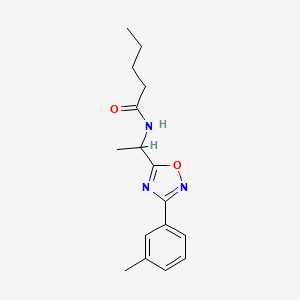
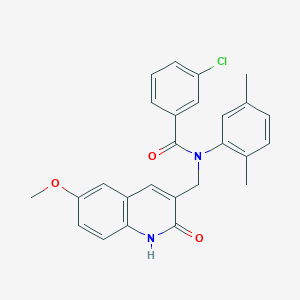
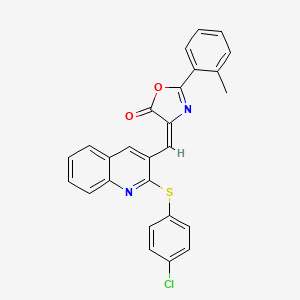
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
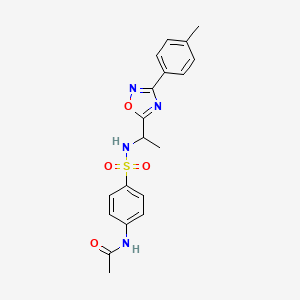
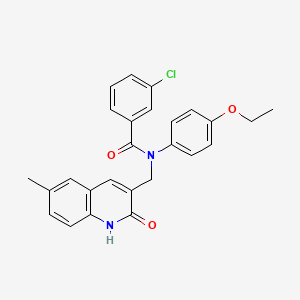

![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
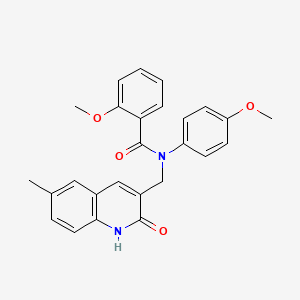
![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)